5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Antimicrobial Properties
5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride and similar compounds have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antibacterial and antifungal activities. For instance, Desai et al. (2014) synthesized a series of related compounds and found them effective against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger (Desai & Dodiya, 2014). A similar study by Dodiya et al. (2012) also highlighted the antimicrobial potential of these compounds against a range of bacterial and fungal strains (Dodiya, Shihory & Desai, 2012).
Anticancer and Antiangiogenic Effects
The anticancer and antiangiogenic effects of derivatives of 5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride have been a subject of research. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, containing similar structural elements, and found them effective in inhibiting tumor growth and angiogenesis in a mouse model, suggesting potential for cancer therapy (Chandrappa et al., 2010).
Potential as Monoamine Oxidase Inhibitors
The compound and its derivatives have been explored for potential use as monoamine oxidase inhibitors. Efimova et al. (2023) synthesized a related compound that showed notable inhibition of monoamine oxidase B, which is significant for neurodegenerative disorders like Parkinson’s disease (Efimova et al., 2023).
Hemolytic and Thrombolytic Activities
Studies have also been conducted on the hemolytic and thrombolytic activities of these compounds. Aziz-Ur-Rehman et al. (2020) reported that certain derivatives showed good thrombolytic activity and moderate antibacterial activity, which could be beneficial in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions, such as new synthesis methods, potential applications, or areas that need further study.
properties
IUPAC Name |
5-(azetidin-3-yl)-3-(3-chlorophenyl)-1,2,4-oxadiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O.ClH/c12-9-3-1-2-7(4-9)10-14-11(16-15-10)8-5-13-6-8;/h1-4,8,13H,5-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVYVROZEUXPPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC(=CC=C3)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-(3-chlorophenyl)-1,2,4-oxadiazole hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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